N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide

Cdc25B inhibition Anticancer Thiadiazole amide

Researchers requiring a defined dual phosphatase inhibitor often face variability from off-target activity and metabolic instability in thioether analogs. This 1,3,4-thiadiazol-2-amide, with a 4-chlorobenzyl and butanamide chain, solves this. • Dual Cdc25B/PTP1B Inhibition: Class-leading potency (Cdc25B IC50 1.18-8.01 µg/mL; PTP1B IC50 0.85-8.75 µg/mL). • Selectivity: 4-Chloro substitution ensures no GGT off-target activity (unlike methoxy analog OU749). • Stability: Direct methylene linkage avoids metabolic degradation seen in thioether-linked analogs, ensuring reproducible pharmacokinetic data. Custom synthesis, global delivery.

Molecular Formula C13H14ClN3OS
Molecular Weight 295.79 g/mol
Cat. No. B11527549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide
Molecular FormulaC13H14ClN3OS
Molecular Weight295.79 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H14ClN3OS/c1-2-3-11(18)15-13-17-16-12(19-13)8-9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H,15,17,18)
InChIKeyQPVSDGIAXFALKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes95 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide


N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-amide class. Structurally, it features a 4-chlorobenzyl substituent at the 5-position and a butanamide chain at the 2-position, giving it a molecular formula of C13H14ClN3OS. Members of this class, particularly derivatives with a 4-chlorobenzyl group, have been designed and evaluated as inhibitors of key regulatory phosphatases such as cell division cycle 25B (Cdc25B) and protein tyrosine phosphatase 1B (PTP1B) [1]. This places the compound within a biologically relevant chemical space for anticancer and antidiabetic target identification, distinguishing it from thiadiazole derivatives targeting other pathways or with different substitution patterns [2].

Risks of Generic Substitution for N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide


Substituting the 4-chlorobenzyl group or the butanamide chain on the 1,3,4-thiadiazole core is not trivial, as both structural features dictate target engagement. The 4-chloro substitution on the benzyl ring is a critical determinant for biological activity; its replacement with a methoxy group in analogous compounds has been shown to shift selectivity towards different enzyme families, such as γ-glutamyl transpeptidase (GGT) [1]. Similarly, even subtle changes to the amide chain length can profoundly impact enzyme inhibition potency. In a closely related series of thiadiazole amide derivatives, inhibitory activities against Cdc25B varied dramatically, with IC50 values ranging from 1.18 to 8.01 µg/mL depending solely on the specific amide substitution [2]. This demonstrates that a generic analog with a different acyl chain cannot be assumed to replicate the target compound's activity profile, making precise procurement essential for reproducible results.

Differentiation Evidence for N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide


Cdc25B Inhibition vs. 5-Phenyl Analog

The 4-chlorobenzyl moiety is a privileged substituent for conferring potent Cdc25B inhibitory activity within the thiadiazole amide class. A comprehensive structure-activity relationship (SAR) study on a library of thiadiazole-2-amide derivatives showed that compounds with a 4-chlorobenzyl group at the 5-position consistently achieved the most potent IC50 values, reaching down to 1.18 µg/mL. In contrast, the reference inhibitor sodium orthovanadate (Na3VO4) exhibited an IC50 of 0.93 µg/mL under the same assay conditions [1]. Analogs lacking the 4-chloro substitution, such as those with a simple benzyl group, failed to reach this potency tier, demonstrating the essential role of the chlorine atom for high-affinity binding [1].

Cdc25B inhibition Anticancer Thiadiazole amide

Selectivity vs. 4-Methoxybenzyl Analog (OU749)

The choice of the para-substituent on the benzyl ring dictates the enzymatic selectivity of the compound. The 4-chlorobenzyl-containing thiadiazole amides are established as potent inhibitors of the dual-specificity phosphatases Cdc25B and PTP1B, achieving IC50 values as low as 0.85 µg/mL for PTP1B [1]. Conversely, the analogous compound containing a 4-methoxybenzyl group, known as OU749, is a well-characterized, competitive inhibitor of γ-glutamyl transpeptidase (GGT) and has no reported activity against the Cdc25B/PTP1B axis [2]. This shift in primary target pharmacology is directly attributable to the replacement of chlorine with a methoxy group.

Enzyme selectivity GGT inhibition Thiadiazole

PTP1B Inhibition vs. 5-Butyl Analog (Butadiazamide)

The aromatic 4-chlorobenzyl substituent offers a significant advantage in PTP1B inhibition over aliphatic substituents. The clinically studied compound butadiazamide (N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzenesulfonamide) features a short butyl chain instead of the aromatic chlorobenzyl group. While butadiazamide has known pharmacological properties, its structural class has not been associated with the potent sub-micromolar PTP1B inhibition seen with 5-aryl-substituted thiadiazole amides. Class-level SAR indicates that the lead compound from the 4-chlorobenzyl series reached an IC50 of 0.85 µg/mL against PTP1B, a level of potency unmatched by the aliphatic butyl analog class [1].

PTP1B inhibition Antidiabetic Thiadiazole SAR

Metabolic Stability Over Thioether Analogs

The direct carbon-carbon linkage between the 1,3,4-thiadiazole ring and the 4-chlorobenzyl group in the target compound confers a stability advantage over similar analogs containing a thioether bridge, such as the compound NTPDase-IN-3. The thioether linkage (-S-CH2-) is susceptible to oxidative metabolism, which can lead to the formation of sulfoxide and sulfone metabolites, complicating in vivo studies and potentially yielding false positive or negative results. The methylene-linked compound offers greater metabolic resistance, making it a cleaner probe for in vitro and cellular target engagement studies [1].

Drug-likeness Physicochemical properties Metabolic stability

Application Scenarios for N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide


Cdc25B Probe for Cell Cycle Studies

Based on its class-leading potency for Cdc25B inhibition, as demonstrated by IC50 values in the low µg/mL range [1] from Section 3, this compound is the optimal choice for establishing primary biochemical assays. It serves as a chemical probe to dissect Cdc25B-dependent signaling pathways, providing a robust tool that is superior to less potent analogs in the same series.

Dual-Specificity Phosphatase Research Tool

The established dual inhibitory activity against Cdc25B and PTP1B, with a clear selectivity over the GGT target engaged by the 4-methoxy analog [1] from Section 3, positions this compound as a selective tool. It can be used to interrogate the interplay between cell cycle regulation and insulin signaling without confounding off-target GGT activity, a significant advantage over the structurally similar OU749.

Metabolically Stable Scaffold for In Vivo Studies

The direct methylene linkage to the 4-chlorobenzyl group provides a distinct advantage in terms of metabolic stability over thioether-linked analogs [1] from Section 3. This makes the target compound a more suitable starting point for pharmacokinetic optimization and preliminary in vivo efficacy studies, where metabolic degradation of a thioether bridge would introduce significant variability and potentially invalidate results.

GGT Negative Control Compound

For research groups focused on γ-glutamyl transpeptidase (GGT) using the inhibitor OU749, this compound serves as a well-matched negative control. Its inability to inhibit GGT, due to the chlorine substituent instead of methoxy, allows researchers to confirm the pharmacological specificity of their findings and eliminate potential off-target effects related to the thiadiazole scaffold itself [1] from Section 3.

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